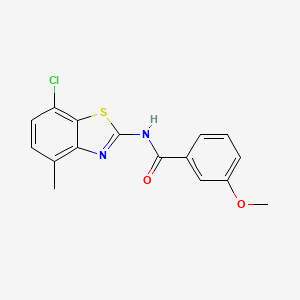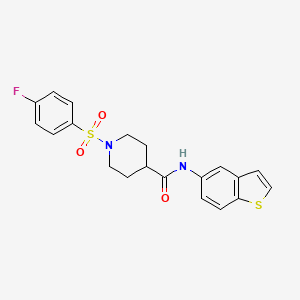![molecular formula C34H31ClN4O5 B2390321 4-[(1-{[(4-chloro-2-methoxy-5-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide CAS No. 2097929-16-1](/img/no-structure.png)
4-[(1-{[(4-chloro-2-methoxy-5-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a carbamoyl group, a methoxy group, a methyl group, and a tetrahydroquinazolin group. These groups can greatly influence the compound’s reactivity and properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that its synthesis involves several steps, each introducing a different functional group. For example, a Friedel Crafts acylation could be used to introduce an acyl group, which could then be converted to an alkane .Molecular Structure Analysis
The molecular structure of the compound is likely to be complex due to the presence of multiple functional groups. The conformation of the molecule could be influenced by steric effects, with substituents preferring equatorial rather than axial positions to minimize steric strain .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. For example, the carbamoyl group could undergo hydrolysis, and the methoxy group could participate in ether cleavage reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure and the functional groups present. For example, the presence of polar groups like carbamoyl and methoxy could increase the compound’s solubility in polar solvents .科学的研究の応用
Antimicrobial Activities
Quinazoline derivatives have been synthesized and evaluated for their antimicrobial properties. Studies have found that certain synthesized compounds, including those with quinazolinone frameworks, possess moderate to good antimicrobial activities against various microorganisms. This indicates the potential of quinazoline and its derivatives in developing new antimicrobial agents (Bektaş et al., 2007; Habib et al., 2013).
Anti-Inflammatory and Analgesic Properties
The synthesis of novel compounds derived from structural modifications of quinazoline has demonstrated significant anti-inflammatory and analgesic activities. These findings are pivotal for the development of new therapeutic agents targeting inflammation and pain management (Abu‐Hashem et al., 2020).
Antitumor Potential
Research into quinazoline derivatives has also explored their potential antitumor activities. Modifications in the quinazoline structure have led to compounds that exhibit promising antitumor properties, underscoring the importance of this chemical class in cancer research (Rivalle et al., 1983).
Phosphodiesterase Inhibition
Quinazoline derivatives have been identified as potent phosphodiesterase (PDE) inhibitors. PDE inhibition is a mechanism that has therapeutic potential in treating various diseases, including respiratory disorders. The development of novel PDE inhibitors from quinazoline derivatives underscores the versatility of this chemical class in drug discovery (Villetti et al., 2015).
特性
CAS番号 |
2097929-16-1 |
|---|---|
分子式 |
C34H31ClN4O5 |
分子量 |
611.1 |
IUPAC名 |
4-[[1-[2-(4-chloro-2-methoxy-5-methylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-[(4-methylphenyl)methyl]benzamide |
InChI |
InChI=1S/C34H31ClN4O5/c1-21-8-10-23(11-9-21)18-36-32(41)25-14-12-24(13-15-25)19-39-33(42)26-6-4-5-7-29(26)38(34(39)43)20-31(40)37-28-16-22(2)27(35)17-30(28)44-3/h4-17H,18-20H2,1-3H3,(H,36,41)(H,37,40) |
InChIキー |
UKUSBVPIYBDUNC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N(C3=O)CC(=O)NC5=C(C=C(C(=C5)C)Cl)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


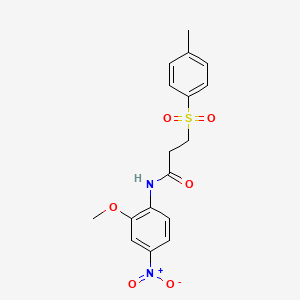

![5-Bromo-2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyrimidine](/img/structure/B2390243.png)
![5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2390244.png)

![2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride](/img/structure/B2390246.png)
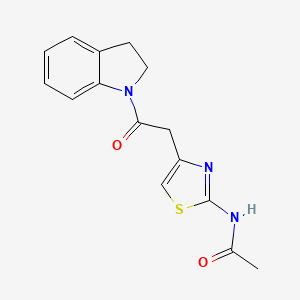
![1-((1-(2,5-difluorobenzyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2390249.png)
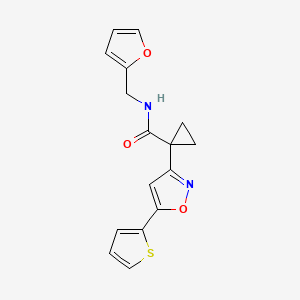
![(3S)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride](/img/structure/B2390253.png)

![6-bromo-3-[(3,4-dimethoxyphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2390259.png)
